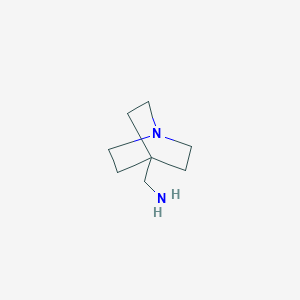

Quinuclidin-4-ylmethanamine

Descripción general

Descripción

Quinuclidin-4-ylmethanamine is a derivative of quinuclidine, which is a 1-azabicyclo[2.2.2]octane. Quinuclidine derivatives are known for their chemical properties and biological activity. The structure of quinuclidine is characterized by a bicyclic saturated pyridine-containing compound with a rigid structure and a ring-juncture nitrogen atom .

Synthesis Analysis

The synthesis of quinuclidine derivatives has been extensively studied. Methods for synthesizing the bicyclic quinuclidine system and introducing various substituents into the preformed quinuclidine ring have been described. Soviet chemists, particularly from the school founded by M.V. Rubtsov, have contributed significantly to this field. The review of their work emphasizes the characteristics of synthetic studies on this class of substances . Additionally, a novel synthesis method using a one-pot three-component domino reaction under solvent-free and microwave conditions has been reported, which is highly efficient and eco-friendly .

Molecular Structure Analysis

The molecular structure of quinuclidine derivatives can be complex. For instance, in the synthesis of materials containing ferrierite layers, quinuclidine acts as a structure-directing agent. Computational studies have shown that quinuclidine molecules are preferentially accommodated inside specific cages of the zeolitic material, indicating the importance of the molecular structure in synthesis processes .

Chemical Reactions Analysis

Quinuclidine derivatives can undergo various chemical reactions, including new reactions involving the expansion of the quinuclidine ring. These reactions are significant as they can lead to the creation of new compounds with potential applications . The title complex in one study, synthesized from a quinoline-derived Schiff base, shows a distorted tetrahedral coordination geometry around the Hg2+ atom, indicating the reactivity of quinuclidine derivatives with other chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinuclidine derivatives are influenced by their molecular structure. For example, the crystal and molecular structure of a quinuclidine betaine complex with p-hydroxybenzoic acid has been studied using X-ray diffraction, DFT, FTIR, and NMR methods. The complex forms a zigzag chain linked by a sequence of hydrogen bonds, and the presence of medium-strong hydrogen bonds is confirmed by the FTIR spectrum .

Aplicaciones Científicas De Investigación

Dual Use Research of Concern (DURC)

Quinuclidin-4-ylmethanamine derivatives have been identified as potential new and more potent incapacitating agents based on the structures of BZ or atropine. These compounds could be developed as chemical incapacitating warfare agents, representing Dual Use Research of Concern due to their possible misuse in non-lethal chemical weapons. The review aimed to identify these agents through peer-reviewed publications of new pharmaceutical agents, suggesting the importance of monitoring and regulating research in this area (J. C. Ball, 2015).

Antimicrobial Activity

Quaternary ammonium compounds (QACs) based on quinuclidine derivatives, including quinuclidin-4-ylmethanamine, have shown significant antimicrobial activity. These compounds are of interest due to their low toxicity toward normal human cell lines and their potential as broad-spectrum antimicrobials with a low tendency to trigger bacterial resistance. This opens new avenues for the development of therapeutics targeting resistant bacterial strains (R. Odžak, 2020).

Salivary Secretion Enhancement

Cevimeline hydrochloride hydrate, a muscarinic receptor agonist with a chemical structure based on quinuclidine, has demonstrated efficacy in increasing salivary secretion. This is particularly beneficial for patients with xerostomia in Sjögren's syndrome, highlighting the therapeutic potential of quinuclidine derivatives in treating conditions related to dry mouth (A. Shiozawa, 2002).

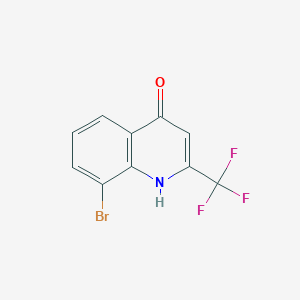

Antibacterial Agents

Quinolone antibacterials, which include quinuclidin-4-ylmethanamine derivatives, are important classes of anti-infective agents. Despite many quinolone class drugs on the market, the review of their origins and the rationale behind the selection of nalidixic acid as the first clinical agent provides insight into the development of new antibacterial agents. This review underscores the continued relevance and potential of quinuclidin-4-ylmethanamine derivatives in developing new antibacterial strategies (G. Bisacchi, 2015).

Safety And Hazards

Quinuclidin-4-ylmethanamine is associated with certain safety hazards. It has been labeled with the signal word “Danger” and the hazard statements H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Propiedades

IUPAC Name |

1-azabicyclo[2.2.2]octan-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-8-1-4-10(5-2-8)6-3-8/h1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFNGTOKBVGQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinuclidin-4-ylmethanamine | |

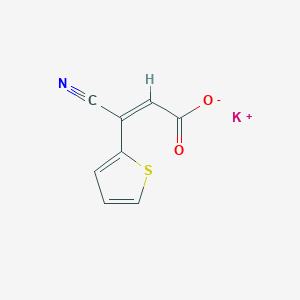

Synthesis routes and methods I

Procedure details

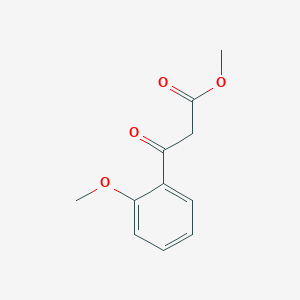

Synthesis routes and methods II

Procedure details

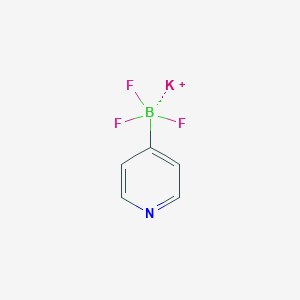

Synthesis routes and methods III

Procedure details

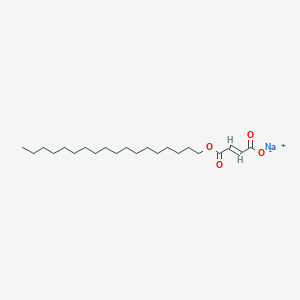

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)